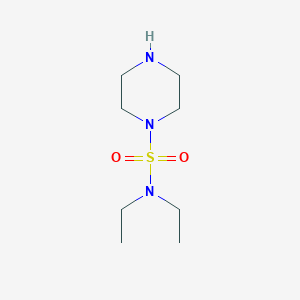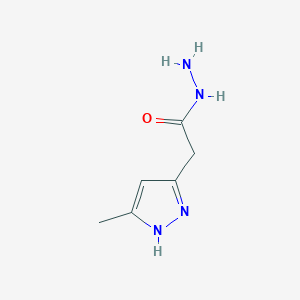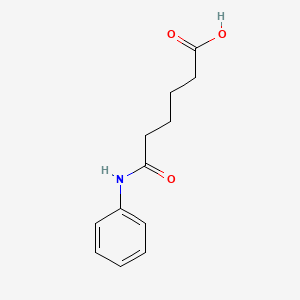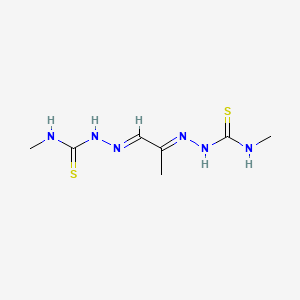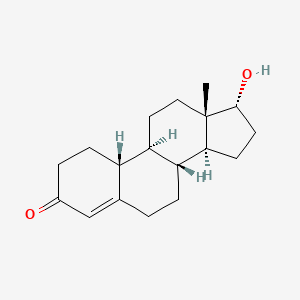
Epinandrolone
Overview
Description
Epinandrolone, also known as 17alpha-Nandrolone, is a synthetic anabolic-androgenic steroid. It is structurally related to the primary male hormone, testosterone, and is used for its anabolic properties. This compound is known for its ability to promote muscle growth and enhance physical performance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Epinandrolone can be synthesized through various chemical routes. One common method involves the reduction of 19-norandrostenedione using sodium borohydride in an ethanol solution. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The large-scale synthesis may also employ catalytic hydrogenation methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Epinandrolone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 19-norandrostenedione.
Reduction: Reduction of this compound can yield 17alpha-estradiol.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 19-norandrostenedione.
Reduction: 17alpha-estradiol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Epinandrolone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection of anabolic steroids.
Biology: Studied for its effects on muscle growth and development.
Medicine: Investigated for potential therapeutic uses in treating muscle-wasting diseases.
Industry: Used in the development of performance-enhancing drugs for athletes.
Mechanism of Action
Epinandrolone exerts its effects by binding to androgen receptors in muscle and bone tissues. This binding activates the androgen receptor complex, which then translocates to the cell nucleus and binds to specific DNA sequences known as hormone response elements. This interaction regulates the transcription of genes involved in muscle growth and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Nandrolone: Similar in structure but differs in the position of the double bond.
Boldenone: Another anabolic steroid with a similar structure but with a different double bond configuration.
Testosterone: The primary male hormone with a similar anabolic effect but different in its overall structure.
Uniqueness
Epinandrolone is unique due to its specific structural modifications, which result in a distinct anabolic-to-androgenic ratio. This makes it particularly effective for promoting muscle growth with fewer androgenic side effects compared to other anabolic steroids.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3/t13-,14+,15+,16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAGDVCDWIYMMC-SHRADXDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016522 | |
| Record name | Epinandrolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4409-34-1 | |
| Record name | Epinandrolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004409341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epinandrolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


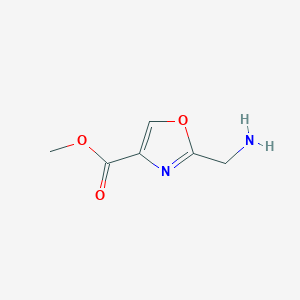
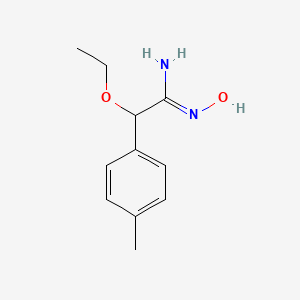

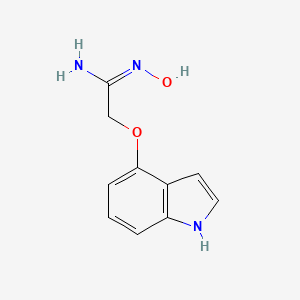

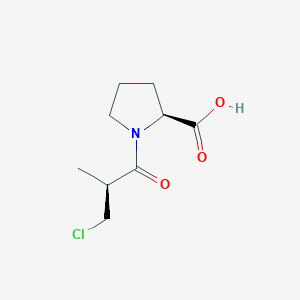
![3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one](/img/structure/B1623832.png)



